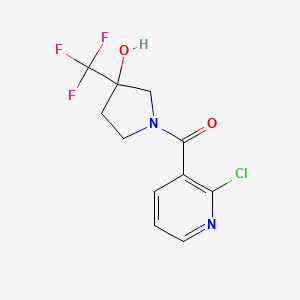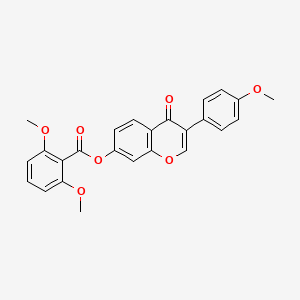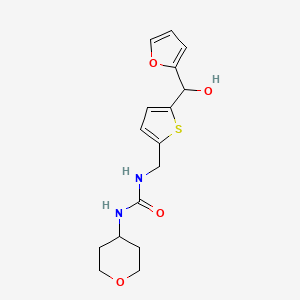![molecular formula C18H15FN2O3S2 B2999887 3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1105226-53-6](/img/structure/B2999887.png)
3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a thiophene ring substituted with a carboxamide group and a sulfamoyl group attached to a fluorophenyl and phenyl ring, respectively. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine under amide bond-forming conditions, such as using carbodiimide coupling agents.
Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 4-fluorophenylsulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study the interactions of sulfamoyl-containing molecules with biological targets. It can also be used in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer or inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mécanisme D'action
The mechanism of action of 3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylthiophene-2-carboxamide: Lacks the sulfamoyl group, making it less versatile in terms of chemical reactivity.
3-[(4-Chlorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which can affect its electronic properties and reactivity.
3-[(4-Methylphenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide: Contains a methyl group instead of fluorine, altering its hydrophobicity and potential biological activity.
Uniqueness
The presence of the fluorine atom in 3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide imparts unique electronic properties, such as increased electronegativity and potential for forming strong hydrogen bonds. This makes it distinct from its analogs and potentially more effective in certain applications.
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)-methylsulfamoyl]-4-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S2/c1-21(14-9-7-13(19)8-10-14)26(23,24)17-15(11-25-16(17)18(20)22)12-5-3-2-4-6-12/h2-11H,1H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLPKXZTXGWHPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2999807.png)
![ethyl 2-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2999810.png)
![Cyclohex-3-en-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2999811.png)
![N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride](/img/structure/B2999812.png)
![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2999813.png)

![N'-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide](/img/structure/B2999815.png)

![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2999819.png)
![Methyl 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2999821.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2999824.png)
![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2999826.png)
